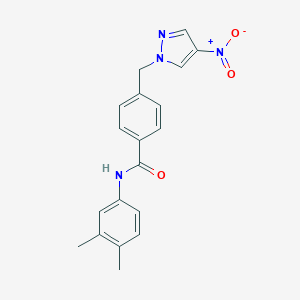![molecular formula C15H20N4O B213927 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-N'-(4-methylphenyl)urea](/img/structure/B213927.png)
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-N'-(4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-N'-(4-methylphenyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a urea derivative that has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-N'-(4-methylphenyl)urea is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins in the body, leading to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-N'-(4-methylphenyl)urea has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines in the body and inhibit the growth of tumor cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-N'-(4-methylphenyl)urea in lab experiments is its potential for use as an anti-inflammatory and anti-tumor agent. It has also shown potential as a pesticide and herbicide. However, one of the limitations is its limited solubility in water, which may affect its effectiveness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-N'-(4-methylphenyl)urea. One area of focus could be the development of more efficient synthesis methods. Another area of focus could be the study of its potential as a treatment for other diseases, such as diabetes and cardiovascular disease. Additionally, further research could be conducted on its potential use as a pesticide and herbicide.
Métodos De Síntesis
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-N'-(4-methylphenyl)urea has been achieved using different methods. One of the commonly used methods involves the reaction of 4-methylbenzenesulfonyl chloride with N-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methylamine in the presence of a base, followed by the reaction with urea. The resulting product is then purified using various techniques.
Aplicaciones Científicas De Investigación
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-N'-(4-methylphenyl)urea has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use as a pesticide and herbicide.
Propiedades
Nombre del producto |
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-N'-(4-methylphenyl)urea |
|---|---|
Fórmula molecular |
C15H20N4O |
Peso molecular |
272.35 g/mol |
Nombre IUPAC |
1-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methyl-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C15H20N4O/c1-11-5-7-14(8-6-11)16-15(20)18(3)9-13-10-19(4)17-12(13)2/h5-8,10H,9H2,1-4H3,(H,16,20) |
Clave InChI |
OOQSIWDMISMFLM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)N(C)CC2=CN(N=C2C)C |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)N(C)CC2=CN(N=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B213846.png)
![isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213848.png)
![1-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]azepane](/img/structure/B213850.png)



![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B213854.png)
![N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B213855.png)
![Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B213856.png)
![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B213857.png)
![methyl 3-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213865.png)
![Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213866.png)